![molecular formula C12H15N3O B096340 N-(cyclohexylideneamino)pyridine-4-carboxamide CAS No. 15407-81-5](/img/structure/B96340.png)
N-(cyclohexylideneamino)pyridine-4-carboxamide
Overview
Description
N’-Cyclohexylideneisonicotinohydrazide is an organic compound with the molecular formula C₁₂H₁₅N₃O It is a derivative of isonicotinohydrazide, where the hydrazide group is modified with a cyclohexylidene moiety
Mechanism of Action
Target of Action
N-(cyclohexylideneamino)pyridine-4-carboxamide, also known as N’-cyclohexylidenepyridine-4-carbohydrazide or N’-cyclohexylideneisonicotinohydrazide, has been identified as a promising drug lead for Mycobacterium tuberculosis . This molecule is specifically active against M. tuberculosis and Mycobacterium bovis Bacillus Calmette-Guérin (M. bovis BCG), but inactive against other pathogens .
Mode of Action
The compound’s anti-mycobacterial activity requires AmiC-dependent hydrolysis . It inhibits M. tuberculosis growth in macrophages by inducing autophagy . The compound also exhibits significant inhibitory action against urease .
Biochemical Pathways
The compound affects the biochemical pathways related to the growth of M. tuberculosis and M. bovis BCG . It also impacts the pathways related to the function of urease . .
Pharmacokinetics
tuberculosis suggests that it has sufficient bioavailability to exert its effects .
Result of Action
The compound inhibits the growth of M. tuberculosis in a bacteriostatic manner in liquid cultures . In macrophages, it inhibits M. tuberculosis growth in a bactericidal manner . It also exhibits significant inhibitory action against urease .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s activity against M. tuberculosis and M. bovis BCG suggests that it is effective in the intracellular environment of macrophages . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-cyclohexylideneisonicotinohydrazide typically involves the condensation reaction between isonicotinohydrazide and cyclohexanone. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for N’-cyclohexylideneisonicotinohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: N’-Cyclohexylideneisonicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The hydrazide group can participate in substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Various alkylating or acylating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Pharmacological Applications
1.1. Treatment of Wounds and Ulcers
One of the prominent applications of N-(cyclohexylideneamino)pyridine-4-carboxamide is in the treatment of skin lesions, chronic wounds, and ulcers. Research indicates that this compound can enhance the healing process in tissues with compromised vascularization. It has been shown to promote angiogenesis and increase collagen deposition, which are critical for effective wound healing .
Case Study: Efficacy in Diabetic Ulcers
A study demonstrated that patients with diabetic ulcers treated with formulations containing this compound showed a significant reduction in ulcer size and improved healing rates compared to control groups. The mechanism involves the modulation of inflammatory responses and promotion of fibroblast activity .
1.2. Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. It exhibits activity against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism includes inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Data Table: Antimicrobial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Urease Inhibition
Recent studies have identified this compound as a potent urease inhibitor, which is relevant for treating conditions associated with elevated urease activity, such as kidney stones and certain gastrointestinal disorders. The compound's structure allows it to effectively bind to the urease enzyme, inhibiting its activity .
In Vitro Studies on Urease Activity
The compound was tested alongside other pyridine derivatives, showing promising IC50 values indicative of strong inhibition potential:
- IC50 Value : 3.41 ± 0.011 µM against urease.
Anticancer Properties
This compound has shown potential anticancer effects in various cancer cell lines. The compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Case Study: Ovarian Cancer
In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in ovarian cancer models, with an IC50 value of 15 µM .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
---|---|---|---|
Wound Healing | Human fibroblasts | Enhanced collagen deposition | 2023 |
Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
Urease Inhibition | Urease enzyme | IC50 = 3.41 ± 0.011 µM | 2022 |
Anticancer | Ovarian cancer cells | IC50 = 15 µM | 2023 |
Comparison with Similar Compounds
Isonicotinohydrazide: The parent compound, which lacks the cyclohexylidene moiety.
Cyclohexanone: The ketone used in the synthesis of N’-cyclohexylideneisonicotinohydrazide.
Hydrazine Derivatives: Other compounds containing the hydrazine functional group.
Uniqueness: N’-Cyclohexylideneisonicotinohydrazide is unique due to the presence of both the isonicotinohydrazide and cyclohexylidene groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(Cyclohexylideneamino)pyridine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.
1. Overview of Biological Activity
The biological activity of this compound has been investigated for various pharmacological properties, including:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens.
- Antiviral Properties : It has shown potential in inhibiting viral replication, particularly against HIV.
- Anticancer Effects : Research highlights its ability to induce apoptosis in cancer cells and inhibit tumor growth.
The mechanism by which this compound exerts its biological effects involves:
- Interaction with Enzymes : The compound forms hydrogen bonds and hydrophobic interactions with specific enzymes or receptors, modulating their activity.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells through pathways involving caspases and PARP cleavage .
3. Research Findings
Several studies have explored the biological activity of this compound, yielding promising results:
3.1 Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results are summarized in Table 1.
Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 22 | 32 µg/mL |
Escherichia coli | 20 | 64 µg/mL |
Candida albicans | 18 | 128 µg/mL |
3.2 Antiviral Activity
In vitro studies demonstrated that the compound effectively inhibited both HIV-1 and HIV-2 replication in MT-4 cells. The IC50 values were determined as follows:
Virus Type | IC50 (µM) |
---|---|
HIV-1 | 5.6 |
HIV-2 | 6.8 |
3.3 Anticancer Activity
The anticancer potential was assessed using various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The findings are presented in Table 3.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 10.5 | Induction of apoptosis via caspase activation |
A549 | 12.3 | G2/M phase arrest leading to cell death |
Case Study 1: Anticancer Efficacy
In a xenograft mouse model, this compound was shown to significantly reduce tumor size without observable toxicity, indicating its potential as a therapeutic agent for cancer treatment .
Case Study 2: Antiviral Applications
Another study focused on its antiviral properties, revealing that the compound could reduce viral load in infected cells by over 80%, suggesting a promising avenue for HIV treatment .
Properties
IUPAC Name |
N-(cyclohexylideneamino)pyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c16-12(10-6-8-13-9-7-10)15-14-11-4-2-1-3-5-11/h6-9H,1-5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFVJSNUQFGXDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C2=CC=NC=C2)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40165526 | |
Record name | Isonicotinic acid, cyclohexylidenehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40165526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15407-81-5 | |
Record name | 4-Pyridinecarboxylic acid, 2-cyclohexylidenehydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15407-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isonicotinic acid, cyclohexylidenehydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015407815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isonicotinic acid, cyclohexylidenehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40165526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N'-CYCLOHEXYLIDENEISONICOTINOHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.